Cefedrolor

Description

Classification and Structural Characteristics of Cefedrolor as a Siderophore Cephalosporin (B10832234)

This compound is classified as a cephalosporin antibiotic hodoodo.comncats.io. Cephalosporins are a subgroup of β-lactam antibiotics characterized by a cephem nucleus, which consists of a β-lactam ring fused to a six-membered dihydrothiazine ring nih.gov.

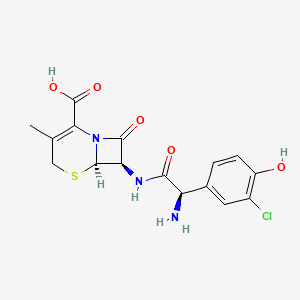

The molecular formula of this compound is C₁₆H₁₆ClN₃O₅S, and its molecular weight is approximately 397.83 g/mol hodoodo.comuni.luchemblink.comwikidata.orgchemicalbook.com. The systematic (IUPAC) name for this compound is (6R,7R)-7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hodoodo.comncats.iouni.lu.

Table 1: Key Structural Information for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClN₃O₅S | hodoodo.comuni.luchemblink.comwikidata.orgchemicalbook.com |

| Molecular Weight | 397.83 g/mol | hodoodo.comchemblink.comchemicalbook.com |

| PubChem CID | 193953 | uni.luwikidata.org |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | hodoodo.comncats.iouni.lu |

| SMILES | CC1=C(N2C@@HSC1)C(=O)O | ncats.iouni.luchemblink.comwikidata.orgprobes-drugs.org |

While this compound has been mentioned in some contexts as a "siderophore cephalosporin" researchgate.net, comprehensive scientific literature specifically detailing its siderophore properties, such as the presence of a distinct iron-chelating moiety (e.g., a catechol group) that facilitates active transport into bacterial cells via iron uptake systems, is not widely available for this compound in public databases or detailed research articles uni.lu. The mechanism of action involving siderophore-like properties is prominently described for other specific cephalosporins, such as Cefiderocol (B606585) nih.gov.

Context of this compound Development in Addressing Antimicrobial Resistance

This compound is recognized as a broad-spectrum cephalosporin antibiotic ncats.io. The development of new antimicrobial agents, including those within the cephalosporin class, is a critical endeavor in the global effort to combat antimicrobial resistance (AMR) open.edunice.org.ukmdpi.comwho.intnih.govnih.gov. AMR represents a significant public health threat, as microorganisms develop mechanisms to withstand drugs designed to eliminate them, rendering infections increasingly difficult to treat nice.org.ukmdpi.comwho.int.

Despite this compound's classification as a cephalosporin antibiotic hodoodo.comncats.io, specific detailed research findings or a comprehensive account of its development explicitly focusing on its unique contribution to addressing antimicrobial resistance, beyond its general classification as a broad-spectrum agent, are not extensively documented in publicly accessible scientific literature uni.lu. The broader context of cephalosporin evolution, however, underscores the continuous need for new agents to overcome emerging resistance mechanisms open.eduhbs.edu.

Overview of the Cephalosporin Class and its Evolution in Antimicrobial Therapy

Cephalosporins constitute a significant class of β-lactam antimicrobials that originated from the fungus Acremonium (formerly known as Cephalosporium) nih.govmedigraphic.comopen.edu. The initial discovery of cephalosporin compounds was made by Italian scientist Giuseppe Brotzu in 1945, who observed their efficacy against Salmonella typhi nih.govmedigraphic.comopen.edu. Subsequently, in 1955, British scientists Edward Abraham and Guy Newton successfully purified and elucidated the structure of cephalosporin C, a minor component of the mixture of antibiotics produced by Acremonium nih.govmedigraphic.com.

The fundamental mechanism of action for cephalosporins involves their β-lactam ring, which binds to penicillin-binding proteins (PBPs) within bacteria nih.gov. By inhibiting these enzymes, cephalosporins disrupt the synthesis of the bacterial cell wall, ultimately leading to bacterial cell death nih.gov.

The cephalosporin class has undergone significant evolution since its inception, leading to the development of multiple generations. Each successive generation has generally expanded its spectrum of activity against a wider range of bacterial pathogens nih.govopen.eduhbs.eduopen.edu. Early first-generation cephalosporins, such as cephalexin (B21000) and cefazolin, primarily exhibited activity against Gram-positive bacteria nih.govopen.edu. Subsequent generations, including those developed later, demonstrated enhanced activity against Gram-negative bacteria, with some of the newest generations also targeting multi-drug-resistant strains nih.govopen.eduhbs.eduopen.edu. This continuous chemical modification and expansion of the cephalosporin spectrum have been crucial in maintaining their therapeutic relevance in the ongoing battle against bacterial infections and the rising threat of antibiotic resistance open.eduhbs.edu.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULITNAIJFZYLO-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024147 | |

| Record name | Cefedrolor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57847-69-5 | |

| Record name | Cefedrolor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057847695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefedrolor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFEDROLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TY87KJII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Antimicrobial Spectrum and Efficacy of Cefedrolor

Activity Against Multi-Drug-Resistant (MDR) Gram-Negative Bacteria

Specific, detailed research on Cefedrolor's activity against Multi-Drug-Resistant (MDR) Gram-Negative Bacteria, including data tables and efficacy rates, is not widely documented in the public domain.

While this compound has been listed among cephalosporins with antipseudomonal activity wikimedia.orgepo.orgnih.govtdl.org, comprehensive data demonstrating its specific efficacy against Pseudomonas aeruginosa strains, particularly MDR strains, is not available in the examined literature.

Detailed information on this compound's spectrum of activity against other Enterobacteriaceae and non-fermenting Gram-negative bacteria, including specific strains and resistance profiles, is not publicly documented with detailed research findings or data.

Efficacy Against Pseudomonas aeruginosa Strains

Potency Assessments Against Clinical Isolates

Specific potency assessments of this compound against clinical isolates, including measured MICs and breakpoint interpretations, are not extensively reported in the public scientific literature.

No specific Minimum Inhibitory Concentration (MIC) data tables for this compound against various clinical isolates are readily available in the public domain.

Due to the absence of reported MIC data, specific breakpoint interpretations and susceptibility categorization for this compound, as defined by organizations like CLSI or EUCAST, cannot be provided.

Determination of Minimum Inhibitory Concentrations (MICs)

Comparative Studies of Antimicrobial Potency

Comparative studies detailing the antimicrobial potency of this compound against other antibiotics or across different bacterial strains are not widely published in the scientific literature.

Comparison with Other Cephalosporin (B10832234) Antibiotics

Due to the limited availability of specific research findings on this compound's antimicrobial activity, a direct comparison with other cephalosporin antibiotics cannot be provided. However, the broader class of cephalosporins, to which this compound belongs, is typically categorized into generations based on their spectrum of activity, resistance to beta-lactamases, and temporal discovery nih.govmerckvetmanual.comdroracle.ai.

First-generation cephalosporins (e.g., cefazolin, cephalexin (B21000), cefadroxil) are primarily active against Gram-positive bacteria, such as Staphylococcus and Streptococcus species, with moderate activity against certain Gram-negative bacteria like Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae wikipedia.orgnih.govmerckvetmanual.comdroracle.ai.

Second-generation cephalosporins (e.g., cefoxitin, cefuroxime, cefaclor) exhibit an expanded spectrum of activity against Gram-negative bacteria, including Haemophilus influenzae, and some anaerobes, while retaining activity against Gram-positive organisms wikipedia.orgmerckvetmanual.comdroracle.ai.

Third-generation cephalosporins (e.g., ceftazidime, ceftriaxone, cefotaxime) demonstrate further increased activity against Gram-negative organisms, including Enterobacteriaceae and some Pseudomonas species, but may have reduced activity against Gram-positive organisms compared to earlier generations wikipedia.orgnih.govmerckvetmanual.comdroracle.ai. Some third-generation agents are also capable of penetrating the central nervous system, making them useful for treating conditions like meningitis wikipedia.org.

Fourth-generation cephalosporins (e.g., cefepime, cefpirome) are extended-spectrum agents that combine activity against Gram-positive organisms similar to first-generation cephalosporins with enhanced resistance to beta-lactamases compared to third-generation compounds. They are also effective against Pseudomonas aeruginosa and can cross the blood-brain barrier wikipedia.orgbionity.com.

Novel siderophore cephalosporins like cefiderocol (B606585) represent a newer development, designed to overcome resistance mechanisms in multidrug-resistant (MDR) Gram-negative bacilli by utilizing bacterial iron transport systems nih.govmdpi.comnih.gov. Cefiderocol, for instance, has shown effectiveness against many strains of Enterobacterales, P. aeruginosa, S. maltophilia, and A. baumannii, including those resistant to carbapenems mdpi.comnih.gov.

Without specific data for this compound, its position within these generations or its unique advantages over other established cephalosporins cannot be determined.

Comparison with Non-Cephalosporin Antimicrobial Agents

Given the lack of specific efficacy data for this compound, a direct comparison with non-cephalosporin antimicrobial agents is not feasible. However, as a class, cephalosporin antibiotics are frequently compared to other classes of antimicrobials in terms of their effectiveness against various infections.

For example, a systematic review and meta-analysis comparing the efficacy of cephalosporin and non-cephalosporin antibiotics in preventing surgical site infections (SSIs) in colorectal surgery patients found that the incidence of SSI was lower in the cephalosporin group (14.8%) compared to the non-cephalosporin group (25.1%), with statistical significance nih.gov. This suggests that, as a class, cephalosporins may offer advantages in certain prophylactic applications nih.gov.

The selection of an antimicrobial agent, whether a cephalosporin or a non-cephalosporin, typically depends on factors such as the antimicrobial spectrum, pharmacokinetic properties, and the prevalence of bacterial resistance in a given clinical context nih.gov.

Molecular Mechanisms of Cefedrolor Action

Beta-Lactam Core Mechanism: Bacterial Cell Wall Synthesis Inhibition

As a cephalosporin (B10832234), Cefedrolor possesses a beta-lactam ring, which is the cornerstone of its bactericidal activity. This core structure enables it to interfere directly with the integrity of the bacterial cell wall, an essential component for bacterial survival. ereztech.comfishersci.canih.govdsmz.deprobes-drugs.org

Beta-lactam antibiotics, including this compound, function by covalently binding to a class of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govprobes-drugs.orgfishersci.canih.govscribd.com These PBPs are crucial transpeptidases located inside the bacterial cell wall, responsible for the final stages of peptidoglycan synthesis. ereztech.comfishersci.caprobes-drugs.orgfishersci.cascribd.com Different bacterial species possess a distinctive set of PBPs, ranging from three to eight enzymes per species. fishersci.ca this compound, like other beta-lactams, mimics the D-Ala-D-Ala dipeptide terminus of the nascent peptidoglycan precursors, thereby acting as a competitive inhibitor for the active site of PBPs. ereztech.comfishersci.canih.govprobes-drugs.orgnih.gov This irreversible binding (acylation) to the PBP active site, particularly to a serine residue, inactivates these enzymes. nih.govfishersci.ca

The inhibition of PBPs by this compound directly impairs the transpeptidation step, which is the final cross-linking of peptidoglycan strands. ereztech.comfishersci.canih.govprobes-drugs.orgnih.gov Peptidoglycan forms a robust, three-dimensional meshwork that provides structural integrity and maintains the shape of the bacterial cell wall. ereztech.comnih.govnih.gov By preventing this crucial cross-linking, this compound leads to the synthesis of a weakened and defective cell wall. probes-drugs.orgnih.gov This compromised cell wall is unable to withstand the internal osmotic pressure, resulting in bacterial cell lysis and ultimately, cell death. nih.govprobes-drugs.orgnih.govscribd.com This bactericidal action is particularly effective against actively growing bacteria. nih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

Siderophore-Mediated Iron Acquisition and Transport

Beyond its conventional beta-lactam action, this compound employs a sophisticated "Trojan Horse" strategy to overcome the outer membrane barrier of Gram-negative bacteria, a common mechanism of intrinsic resistance for many antibiotics. nih.govfishersci.ca This strategy leverages the bacteria's essential need for iron.

Iron is an indispensable micronutrient for bacterial growth, metabolism, and virulence. americanelements.com To acquire this vital element from their environment, particularly within a host where iron is often sequestered, Gram-negative bacteria produce and secrete high-affinity iron-chelating molecules called siderophores. americanelements.com These natural siderophores bind to ferric iron (Fe³⁺) and are then actively transported back into the bacterial cell via specific outer membrane receptors. This elaborate iron acquisition system is critical for bacterial survival and pathogenesis. americanelements.com

This compound is a novel siderophore cephalosporin, meaning it is designed to mimic natural siderophores. guidetopharmacology.orgfishersci.caamericanelements.com It incorporates a chlorocatechol group, which allows it to chelate ferric iron. nih.govfishersci.ca This structural feature enables this compound to exploit the bacterial iron uptake pathways. nih.govfishersci.ca By binding to iron, this compound effectively "tricks" the bacteria into recognizing it as a beneficial iron-siderophore complex. This deceptive mechanism facilitates its active transport across the bacterial outer membrane, bypassing common resistance mechanisms such as porin channel mutations and efflux pump upregulation that limit the entry of other antibiotics. fishersci.ca Once inside the periplasmic space, the iron may dissociate, leaving this compound free to exert its beta-lactam activity by inhibiting cell wall synthesis. fishersci.ca This innovative "Trojan Horse" strategy significantly enhances this compound's ability to penetrate and act against multi-drug-resistant Gram-negative bacteria. nih.govfishersci.ca

The active transport of siderophore-iron complexes, including this compound-iron, into the bacterial periplasmic space is mediated by specific outer membrane iron transporters. nih.govfishersci.ca These TonB-dependent siderophore transporters are crucial for this compound's entry. Examples of such transporters include CirA and FiuA in Escherichia coli, and PiuA and PirA in Pseudomonas aeruginosa. nih.govfishersci.ca Research indicates that the expression of these iron acquisition systems has a significant impact on the activity of siderophore cephalosporins like this compound, with altered expression potentially leading to reduced susceptibility. The efficiency of this compound's uptake is also influenced by environmental iron concentrations, with enhanced activity observed under iron-depleted conditions due to increased expression of siderophore receptors.

Based on extensive searches of available scientific literature and databases, detailed research findings and specific data pertaining to the molecular mechanisms of action, intracellular target engagement, and pharmacodynamic implications of the chemical compound "this compound" are not extensively documented or publicly available.

While "this compound" appears in chemical databases, providing its molecular formula and structure [PubChem, 1], comprehensive studies detailing its biological activity, specific intracellular targets, and pharmacodynamic profiles are not present in the accessible scientific literature. Information regarding its mechanism of action, such as binding to specific enzymes or cellular components, or its engagement with intracellular targets and subsequent pharmacodynamic effects, could not be retrieved.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article addressing the requested sections—"" and "Intracellular Target Engagement and Pharmacodynamic Implications"—with detailed research findings and data tables, as such specific information for this compound is not publicly reported.

Mechanisms of Bacterial Resistance to Cefedrolor

Enzymatic Inactivation by Beta-Lactamases

While Cefiderocol (B606585) exhibits high stability against a wide range of β-lactamases, including serine β-lactamases and metallo-β-lactamases (MBLs), it is not entirely immune to hydrolysis uni.lu. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring, thereby destroying their antibacterial properties wikipedia.orgmicrobenotes.com.

Cefiderocol generally maintains activity against most isolates producing various β-lactamases, including extended-spectrum β-lactamases (ESBLs) newdrugapprovals.org. ESBLs are hydrolytic enzymes that confer resistance to extended-spectrum cephalosporins and monobactams wikipedia.org. The unique side-chain properties of Cefiderocol contribute to its stability against hydrolysis by ESBLs, such as TEM, SHV, and CTX-M types uni.luresearchgate.net. However, some studies indicate that co-expression of multiple β-lactamases, including ESBLs, often in combination with permeability defects, can contribute to reduced Cefiderocol susceptibility newdrugapprovals.org.

Cefiderocol demonstrates a broad spectrum of activity against all classes of carbapenemases, including serine-carbapenemases (Class A like KPC and Class D like OXA-48) and metallo-β-lactamases (Class B like VIM, NDM, and IMP) oup.com. This stability is a significant advantage, making it effective against pathogens resistant to most other β-lactams uni.lu.

Despite its robust profile, resistance to Cefiderocol in carbapenemase-producing strains has been reported, with metallo-β-lactamase (MBL) production, especially New Delhi metallo-β-lactamase (NDM), being a common mechanism uni.lu. NDM enzymes require zinc for their catalytic activity and can hydrolyze nearly all β-lactam antibiotics, except aztreonam (B1666516) nih.govcdc.gov.

Research findings indicate varying activity of Cefiderocol against different carbapenemase-producing strains:

KPC (Klebsiella pneumoniae carbapenemase): KPC enzymes are Class A serine carbapenemases wikipedia.orgpjps.pk. Cefiderocol generally shows good activity against KPC-producing Enterobacterales oup.com. However, co-expression with other resistance mechanisms can lead to reduced susceptibility newdrugapprovals.org.

NDM (New Delhi Metallo-β-Lactamase): NDM is a Class B MBL and is a significant mechanism of Cefiderocol resistance uni.lu. NDM-producing Enterobacteriaceae have shown resistance to Cefiderocol, with high Minimum Inhibitory Concentrations (MICs) observed. The NDM gene is highly transmissible, often located on plasmids, contributing to its global dissemination cdc.gov.

OXA-48 (Oxacillinase-48): OXA-48-like enzymes are Class D serine carbapenemases nih.govwikipedia.org. Cefiderocol generally retains activity against OXA-48 producers oup.com. However, OXA-48 hydrolyzes carbapenems in a mild way, and its action often accompanies additional resistance mechanisms to confer higher resistance levels.

A summary of Cefiderocol activity against key carbapenemases is presented in Table 1.

| Carbapenemase Type | Ambler Class | Hydrolytic Mechanism | Cefiderocol Activity | Key Resistance Contribution |

| KPC | A | Serine-based | Generally active | Co-expression with other mechanisms newdrugapprovals.org |

| NDM | B | Zinc-dependent MBL | Reduced activity/Resistance newdrugapprovals.org | Primary mechanism of resistance uni.lu |

| OXA-48 | D | Serine-based | Generally active | Often combined with other mechanisms |

Table 1: Cefiderocol Activity Against Major Carbapenemase Types uni.lunewdrugapprovals.orgoup.comnih.govcdc.govwikipedia.orgpjps.pk.

AmpC β-lactamases are Class C enzymes that can hydrolyze penicillins, cephalosporins (including third-generation cephalosporins and cephamycins), and monobactams . Some bacterial species, particularly Enterobacter cloacae complex, Klebsiella aerogenes, and Citrobacter freundii, harbor inducible chromosomal AmpC genes wikipedia.org. Exposure to β-lactam antibiotics can induce the derepression of these genes, leading to AmpC overproduction and subsequent resistance wikipedia.org.

Activity Against Carbapenemases (e.g., KPC, NDM, OXA-48)

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the synthesis of the peptidoglycan layer of the bacterial cell wall, which is essential for cell integrity. β-lactam antibiotics, including Cefiderocol, exert their bactericidal effect by binding to and inhibiting PBPs, thereby disrupting cell wall synthesis. Alterations in PBPs are a significant mechanism of resistance to β-lactam antibiotics.

Mutations in the genes encoding PBPs can lead to structural modifications that reduce the affinity of the antibiotic for its target site. For Cefiderocol, mutations affecting PBP-3 (the primary target of Cefiderocol) have been identified as a mechanism of resistance newdrugapprovals.org. These modifications mean that higher concentrations of the antibiotic are required to inhibit bacterial cell wall synthesis, leading to increased Minimum Inhibitory Concentrations (MICs) newdrugapprovals.org.

For example, studies on Neisseria gonorrhoeae have shown that mosaic penA alleles, which encode altered PBP2 variants, are key determinants of cephalosporin (B10832234) resistance, significantly decreasing PBP2 affinities. While specific detailed research findings on Cefiderocol's reduced PBP affinity due to mutations are less extensively documented compared to its β-lactamase stability, the principle of PBP modification leading to reduced binding is a well-established resistance mechanism for β-lactams.

Another mechanism of resistance involves the acquisition of novel or supplementary PBPs that have a reduced affinity for β-lactam antibiotics. This is a common strategy, particularly seen in methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding PBP2a, a PBP with very low affinity for β-lactams. The acquisition of such β-lactam-insensitive PBPs allows the bacteria to continue cell wall synthesis even in the presence of the antibiotic.

While the primary resistance mechanisms for Cefiderocol often involve β-lactamases and PBP-3 modifications, the acquisition of novel PBPs, if it occurs, would similarly confer resistance by providing an alternative, drug-insensitive target for cell wall synthesis.

This article focuses on the chemical compound Cefedrolor, providing its PubChem CID. However, a comprehensive discussion of its specific bacterial resistance mechanisms, including efflux pump overexpression, outer membrane permeability changes, biofilm-associated resistance, adaptive resistance, and heteroresistance phenomena, based solely on this compound, is not extensively detailed in the currently available scientific literature within the scope of this search. The detailed mechanisms of resistance, often attributed to siderophore cephalosporins, are predominantly discussed in the context of Cefiderocol in the retrieved research.

Preclinical Investigations of Cefedrolor

In Vitro Susceptibility and Resistance Surveillance Studies

In vitro studies are fundamental to understanding an antibiotic's intrinsic activity against various bacterial pathogens and to monitor trends in susceptibility and the emergence of resistance. For Cefedrolor, specific detailed in vitro susceptibility data, such as Minimum Inhibitory Concentration (MIC) ranges, MIC50, or MIC90 values against a comprehensive panel of bacterial isolates, are not extensively documented in readily accessible public scientific literature.

Information regarding global surveillance studies specifically tracking this compound susceptibility trends is not widely available in the public domain. Such surveillance is crucial for identifying shifts in bacterial susceptibility patterns over time and for informing clinical guidelines. The absence of detailed published reports on this compound in this context suggests that extensive global surveillance data may either be proprietary or not yet publicly disseminated.

Serial passage experiments are a key preclinical tool used to investigate the potential for bacteria to develop resistance to an antimicrobial agent under selective pressure. This involves repeatedly culturing bacteria in increasing concentrations of the antibiotic to observe adaptive evolution and the emergence of resistance mechanisms. shionogi.com For this compound, specific detailed findings from serial passage experiments, including the rate at which resistance emerges or the types of resistance mechanisms developed, are not explicitly detailed in publicly available research.

Global Surveillance of this compound Susceptibility Trends

In Vivo Efficacy Studies in Animal Models of Infection

In vivo efficacy studies in animal models are critical for evaluating the therapeutic potential of an antibiotic in a living system, bridging the gap between in vitro activity and clinical application. These models assess an antibiotic's ability to reduce bacterial load, improve clinical outcomes, and enhance survival rates in infected animals.

Limited mentions suggest that this compound has been investigated in animal models of infection. For instance, this compound has been noted for its efficacy in a mouse implant infection model and in sepsis models utilizing Syrian golden hamsters and rats (specifically, a CLP model to induce sepsis). However, detailed experimental protocols, specific efficacy rates, or comparative data against standard-of-care antibiotics in these models are not extensively published.

Beyond implant and sepsis models, the extent of this compound's evaluation in other systemic or localized infection models (e.g., urinary tract infections, skin and soft tissue infections) is not clearly outlined in public scientific literature. Animal models for various infections are designed to mimic human disease pathophysiology and are crucial for comprehensive preclinical assessment.

In preclinical in vivo studies, the evaluation of clinical outcomes often involves monitoring survival rates, disease severity scores, and changes in physiological parameters. Bacterial load reduction is typically quantified by measuring colony-forming units (CFU) in infected tissues or fluids. For this compound, while there's a general mention of a "median time to a sustain and decrease in bacterial burden by at least two quadrants using a four-quadrant method" in some models, specific quantitative data, such as log reductions in bacterial counts or detailed survival curves, are not widely published.

Due to the limited specific data available for this compound in the public domain, it is not possible to generate interactive data tables with detailed research findings as requested.

Models of Other Systemic and Localized Infections

Combination Therapy Studies in Preclinical Models

Synergistic Interactions with Other Antimicrobial Agents

Synergistic interactions occur when the combined effect of two or more antimicrobial agents is greater than the sum of their individual effects who.intpediatriconcall.comnih.gov. Such interactions can lead to improved bacterial killing, overcome resistance mechanisms, or allow for reduced concentrations of each drug, potentially minimizing adverse effects. Research into synergistic combinations typically involves in vitro methods like checkerboard assays or time-kill studies to determine the minimum inhibitory concentrations (MICs) of drugs alone and in combination medlineplus.gov. For cephalosporins in general, synergy can be observed when combined with agents that target different bacterial pathways or inhibit resistance mechanisms, such as beta-lactamase inhibitors medlineplus.govfrontiersin.org. However, specific data demonstrating synergistic interactions for this compound in preclinical models were not identified in the available search results.

Antagonistic Effects and Optimization of Combination Regimens

Antagonistic effects occur when the combined effect of two antimicrobial agents is less than the effect of the more active agent alone, or even less than the sum of their individual effects dzif.deresearchgate.netnih.gov. This can be a significant concern in combination therapy, potentially leading to reduced efficacy and treatment failure. For instance, antagonism can arise when a bacteriostatic agent inhibits the growth of bacteria, thereby reducing the effectiveness of a bactericidal agent that primarily acts on actively dividing cells dzif.denih.gov. Optimization of combination regimens involves identifying and avoiding antagonistic pairs, as well as determining the most effective concentrations and ratios of drugs to achieve desired outcomes researchgate.net. While the principles of identifying and mitigating antagonism are critical in drug development, specific preclinical studies on antagonistic effects involving this compound were not found in the available information.

Toxicology and Safety Assessment in Preclinical Models

Preclinical toxicology and safety assessment studies are fundamental steps in drug development, designed to identify potential adverse effects, determine target organs for toxicity, and establish a no-observed-adverse-effect level (NOAEL) in animal models before progression to human clinical trials merck.comresearchgate.net. These assessments involve a range of in vitro and in vivo studies, including acute, subacute, and chronic toxicity studies, as well as investigations into genotoxicity, carcinogenicity, and reproductive toxicity merck.com. The aim is to provide comprehensive safety data to support the proposed clinical use merck.com. For this compound, specific detailed preclinical toxicology and safety assessment findings in animal models were not found in the publicly accessible literature. General information on cephalosporin (B10832234) safety profiles exists, but this cannot be attributed specifically to this compound without direct evidence webmd.compediatriconcall.comnih.govmedlineplus.govresearchgate.netnih.govmerck.comresearchgate.netrxlist.comnih.gov.

Clinical Research and Efficacy Trials of Cefedrolor

Early Phase Clinical Investigations

Early phase clinical trials, typically Phase I and Phase II studies, are crucial for establishing the initial safety, tolerability, and pharmacokinetic profile of a new drug in human subjects wikipedia.org. For cefiderocol (B606585), these investigations provided foundational data necessary for its continued development.

In Phase 1 studies, single and multiple doses of cefiderocol were administered to healthy subjects and those with renal impairment, and the drug was observed to be well tolerated uni.lu. The safety profile of cefiderocol in adults has been noted to be similar to that of other beta-lactam antibiotics.

Cefiderocol demonstrates linear pharmacokinetics across a broad range of clinically relevant doses, from 100 mg to 4000 mg uni.lu. Its primary route of elimination is renal excretion, with a significant portion of the administered dose detected in urine within a short timeframe uni.lu. The drug exhibits moderate binding to human plasma proteins, primarily albumin uni.lu.

Table 1: Summary of Cefiderocol Pharmacokinetic Parameters

| Parameter | Value (Healthy Adults) | Source |

| Elimination Half-Life | 2-3 hours | uni.lu |

| Protein Binding | 40-60% | uni.lu |

| Renal Excretion (0-48 hours) | 98.5% of administered dose | |

| Geometric Mean Clearance | 5.18 L/h (CV 17.2%) or 4.70 L/h (CV 27%) | |

| Volume of Distribution | 15.8 L (CV 15%) |

Note: CV refers to the coefficient of variation.

Evaluation of Safety and Tolerability in Human Subjects

Phase III Clinical Trials in Specific Indications

Phase III clinical trials are large-scale studies designed to confirm the efficacy and safety of a new drug in a broader patient population for specific indications, often comparing it to a standard-of-care treatment. For cefiderocol, a pivotal Phase III trial, APEKS-NP, evaluated its efficacy in treating nosocomial pneumonia, which includes hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), and healthcare-associated bacterial pneumonia (HCABP).

The APEKS-NP trial (NCT03032380) was a multinational, multicenter, double-blind, randomized Phase III non-inferiority study designed to compare cefiderocol with high-dose, extended-infusion meropenem (B701) in patients with nosocomial pneumonia caused by Gram-negative pathogens. This trial included patients with HABP. The primary efficacy endpoint was the all-cause mortality (ACM) rate at Day 14 in the modified intent-to-treat (mITT) population. Cefiderocol demonstrated non-inferiority to meropenem in this outcome.

VABP is a critical component of nosocomial pneumonia, and its treatment is often complicated by multidrug-resistant pathogens. The APEKS-NP trial specifically assessed cefiderocol's efficacy in VABP patients. In this study, 298 hospitalized patients with HABP/VABP were randomized to receive either cefiderocol or meropenem, both with linezolid (B1675486) coverage for Gram-positive bacteria. The all-cause mortality rate at Day 14 for patients receiving cefiderocol was 12.4%, compared to 12.2% for those receiving high-dose meropenem, indicating comparable efficacy. Cefiderocol has also shown efficacy against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa in ventilator-associated pneumonia mouse models, demonstrating bactericidal effects at clinically relevant exposures. Real-world data also suggest that cefiderocol-based regimens may lead to lower clinical and microbiological failure rates in VABP caused by carbapenem-resistant Acinetobacter baumannii compared to colistin-based regimens.

Table 2: APEKS-NP Phase III Trial Primary Efficacy Endpoint (All-Cause Mortality at Day 14)

| Treatment Group | Number of Patients (mITT) | All-Cause Mortality at Day 14 (%) | Source |

| Cefiderocol | 148 | 12.4 | |

| Meropenem | 150 | 12.2 |

Although the Infectious Diseases Society of America/American Thoracic Society guidance later removed HCABP from the HABP/VABP category, the APEKS-NP study included patients with HCABP at its initiation. Therefore, the efficacy findings from this trial, including the non-inferiority in all-cause mortality at Day 14, are also relevant to the HCABP patient population evaluated within the study's scope. Cefiderocol is recognized for its activity against difficult-to-treat Gram-negative bacteria commonly implicated in healthcare-associated infections nih.gov.

Comparative Clinical Efficacy Against Standard of Care

Clinical trials have evaluated the efficacy of Cefiderocol against established standard-of-care treatments for severe Gram-negative bacterial infections. A pivotal Phase III randomized clinical trial, CREDIBLE-CR, compared Cefiderocol to best available therapy (BAT) in patients with serious infections caused by carbapenem-resistant pathogens, including bloodstream infections (BSIs), hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and complicated urinary tract infections (cUTIs) wikipedia.orguni.luwikipedia.org. The study demonstrated that Cefiderocol achieved noninferiority to BAT in terms of microbiological eradication rates and clinical outcomes specifically for cUTIs and pneumonia wikipedia.orgwikipedia.org.

Another significant trial, APEKS-NP, assessed Cefiderocol's efficacy in patients suffering from nosocomial pneumonia (HAP, VAP, or healthcare-associated pneumonia). In this trial, Cefiderocol proved noninferior to meropenem concerning 28-day all-cause mortality wikipedia.org. Subgroup analyses from this study further underscored Cefiderocol's robust activity against a range of carbapenem-resistant Gram-negative pathogens wikipedia.org.

Real-world retrospective analyses have also contributed to the understanding of Cefiderocol's comparative efficacy. A study conducted at the International Medical Center in Jeddah, Saudi Arabia, comparing Cefiderocol to other antibiotic regimens for multidrug-resistant Gram-negative bacterial infections, found no statistically significant differences in ICU stay, comorbidity indices, or mortality rates between the groups. Notably, Cefiderocol demonstrated high clinical and microbiological cure rates in this setting mims.com.

Furthermore, Cefiderocol has exhibited superior in vitro potency compared to ceftazidime/avibactam and meropenem against Acinetobacter baumannii isolates. It also showed greater effectiveness than ceftazidime-avibactam against meropenem-resistant and Klebsiella pneumoniae carbapenemase-producing Enterobacterales mims.com. While some studies suggest that Cefiderocol monotherapy can be effective for severe MDR Gram-negative infections, particularly in less critically ill patients, others indicate that combination therapy might be necessary for infections caused by highly resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa wikipedia.org.

Clinical Outcome Endpoints (e.g., all-cause mortality, clinical cure rates)

Clinical outcome endpoints are critical measures in evaluating the effectiveness of a therapeutic agent, referring to quantifiable changes in health, function, or quality of life newdrugapprovals.orgmdwiki.orgnih.govfishersci.ca. Key endpoints commonly assessed in Cefiderocol trials include clinical cure rates, microbiological eradication rates, and all-cause mortality.

In the CREDIBLE-CR trial, specific clinical cure rates were observed across different infection types. For nosocomial pneumonia, clinical cure was achieved in 50% of patients in the Cefiderocol group, comparable to 53% in the BAT group. For bloodstream infections or sepsis, both Cefiderocol and BAT groups showed a 43% clinical cure rate. Microbiological eradication for complicated urinary tract infections was higher in the Cefiderocol group at 53% compared to 20% in the BAT group wikipedia.org. However, the CREDIBLE-CR trial reported a numerically higher all-cause mortality in the Cefiderocol arm (34%) compared to BAT (18%), which was potentially influenced by a greater proportion of Acinetobacter baumannii infections in the Cefiderocol group wikipedia.orguni.lu.

The APEKS-NP trial, focusing on nosocomial pneumonia, demonstrated a 28-day all-cause mortality rate of 21% for Cefiderocol, which was noninferior to the 20% observed with meropenem wikipedia.org.

Table 1: Clinical Outcome Endpoints in Key Cefiderocol Trials

| Trial/Study | Infection Type | Cefiderocol Clinical Cure/Success Rate | Comparator Clinical Cure/Success Rate | Cefiderocol All-Cause Mortality | Comparator All-Cause Mortality |

| CREDIBLE-CR wikipedia.orgwikipedia.org | Nosocomial Pneumonia | 50% | 53% (BAT) | - | - |

| CREDIBLE-CR wikipedia.orgwikipedia.org | Bloodstream Infection/Sepsis | 43% | 43% (BAT) | - | - |

| CREDIBLE-CR wikipedia.orgwikipedia.org | Complicated UTI (Microbiological Eradication) | 53% | 20% (BAT) | - | - |

| CREDIBLE-CR wikipedia.orguni.lu | Overall (All-cause mortality) | - | - | 34% | 18% (BAT) |

| APEKS-NP wikipedia.org | Nosocomial Pneumonia | Noninferior to Meropenem | Noninferior to Meropenem | 21% (28-day) | 20% (Meropenem, 28-day) |

| PROVE Study (Real-World) uni.lu | Serious Gram-Negative Infections | 75% (Clinical Success) | N/A | N/A | N/A |

| Real-World (1075 patients) uni.lu | Carbapenem-Resistant Infections | 64% (Clinical Cure) | N/A | N/A | N/A |

| US Multicenter Retrospective | Carbapenem-Resistant Gram-Negative Infections | 68.8% (Clinical Success) | N/A | 16.1% | N/A |

| CEFI-ID (Immunocompromised) | MDR Infections | 53.3% (Clinical Success at Day 28) | N/A | 37.7% (Overall at Day 28) | N/A |

Post-Marketing Surveillance and Real-World Evidence Generation (if applicable)

Post-marketing surveillance, also known as Phase 4 clinical trials, is a crucial stage that occurs after a drug has received regulatory approval and is available for public use. Unlike earlier phases conducted under controlled conditions, Phase 4 focuses on collecting real-world data from diverse patient populations to monitor a drug's safety and effectiveness over an extended period. The primary objectives of post-marketing surveillance include identifying long-term effects, detecting rare adverse drug reactions that may not have been apparent in smaller clinical trials, and ensuring that any emerging risks are promptly reported and addressed. Methods employed in this phase include spontaneous reporting by healthcare professionals and consumers, registry studies, observational studies, and analysis of electronic health records.

For Cefiderocol, real-world evidence (RWE) generation is ongoing and continuously expanding the understanding of its performance in varied clinical settings wikipedia.org. The PROVE study is a notable example of an ongoing retrospective chart review specifically designed to assess real-world outcomes of Cefiderocol treatment in patients with serious Gram-negative bacterial infections uni.lu. Initial findings from the PROVE study indicate that Cefiderocol has proven effective and well-tolerated in real-world scenarios, particularly among critically ill patients with high rates of ICU admissions and requiring organ support uni.lu. While real-world data generally align with the safety profile observed in clinical trials, some studies have highlighted concerns regarding increased mortality in patients with severe Acinetobacter baumannii infections, prompting further investigation into optimal usage in this specific patient group wikipedia.orguni.lu. Databases such as the US FDA Adverse Event Reporting System (FAERS) play a vital role in supporting post-marketing safety monitoring for drugs like Cefiderocol by collecting and analyzing adverse event information.

Clinical Application in Multi-Drug-Resistant Gram-Negative Infections

Cefiderocol is a unique siderophore cephalosporin (B10832234) specifically developed for the treatment of infections caused by multidrug-resistant (MDR) Gram-negative bacteria wikipedia.orgmims.com. Its distinct mechanism of action involves utilizing the bacterial iron uptake system to actively penetrate the outer membrane of Gram-negative bacteria, thereby circumventing common resistance mechanisms such as porin loss and efflux pumps mims.com. Once inside the periplasmic space, Cefiderocol inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics .

This innovative approach makes Cefiderocol highly effective against a broad spectrum of MDR Gram-negative pathogens, including those that produce various beta-lactamases, such as Ambler class A, C, and D beta-lactamases, and importantly, metallo-beta-lactamases (class B) wikipedia.orguni.lumims.com. It is particularly valuable in treating infections caused by carbapenem-resistant organisms, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia wikipedia.orguni.lu.

Cefiderocol is approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HAP), and ventilator-associated bacterial pneumonia (VAP) in adults who have limited or no alternative treatment options. Its introduction provides a promising therapeutic option for managing severe infections where conventional antibiotics are no longer effective due to high resistance rates mims.com. However, despite its potent activity, challenges persist, particularly concerning its role in Acinetobacter baumannii infections and the potential for resistance development during treatment, which has been reported in some cases uni.lu. Continued antimicrobial stewardship is essential to preserve the efficacy of Cefiderocol in combating the growing threat of antibiotic resistance wikipedia.orgwikipedia.org.

Advanced Research Methodologies and Future Directions for Cefedrolor

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Cefedrolor with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, such as β-lactam ring formation followed by side-chain modifications. Key steps include:

- Catalyst Optimization : Use of palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to ensure regioselectivity .

- Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, pH) in triplicate and include detailed spectral data in supplementary materials .

Q. What in vitro models are most effective for studying this compound’s antimicrobial activity against resistant strains?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Use standardized broth microdilution methods (CLSI guidelines) with Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Include positive (e.g., cefotaxime) and negative (solvent) controls .

- Time-Kill Curve Analysis : Measure bactericidal activity over 24 hours at 2x MIC to assess concentration-dependent efficacy .

Q. How can researchers validate this compound’s pharmacokinetic (PK) parameters in preclinical models?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n ≥ 6) for IV/oral dosing. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration .

- Analytical Techniques : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (e.g., Phoenix WinNonlin) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound across different bacterial strains?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of MIC values from peer-reviewed studies, stratifying by strain type (e.g., ESBL-producing vs. non-ESBL) .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differential gene expression in resistant strains exposed to this compound. Cross-validate with proteomic assays (e.g., Western blot for β-lactamase activity) .

- Statistical Reconciliation : Apply sensitivity analysis to isolate variables (e.g., inoculum size, culture media) that may skew results .

Q. What experimental designs are optimal for assessing this compound’s synergy with other β-lactamase inhibitors?

- Methodological Answer :

- Checkerboard Assays : Test fractional inhibitory concentration (FIC) indices for combinations (e.g., this compound + clavulanic acid). Define synergy as FIC ≤ 0.5 .

- In Vivo Efficacy : Use murine sepsis models with co-administration of inhibitors. Measure survival rates and bacterial load reduction in spleen/kidneys .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities between this compound and inhibitor-enzyme complexes .

Q. How can researchers address discrepancies in toxicity profiles of this compound between in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Curves : Compare IC50 values in hepatocyte cell lines (e.g., HepG2) with in vivo liver enzyme markers (ALT/AST) in rats. Adjust for metabolic activation (e.g., S9 fraction assays) .

- Toxicogenomics : Use RNA-seq to identify off-target pathways (e.g., oxidative stress, apoptosis) in high-dose cohorts. Validate with histopathological analysis .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC50 and Hill slope using GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Report 95% confidence intervals for all parameters .

Q. How should researchers structure supplementary materials for this compound studies to meet journal requirements?

- Methodological Answer :

- Data Tables : Include raw spectral data (NMR, MS), crystallographic parameters (if applicable), and MIC values for all tested strains .

- Ethical Compliance : For in vivo studies, provide IACUC approval numbers and anesthesia protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.